Unique Crystal Packing Motif: 3,5-Dichlorobenzaldehyde Shows Predominant Inter-Stack Stabilization Unlike Most Isomers
In a systematic crystallographic and computational study of all six dichlorobenzaldehyde isomers, 3,5-dichlorobenzaldehyde was identified as one of only two isomers (the other being 2,4-dichlorobenzaldehyde) where inter-stack interactions provide greater stabilization than the intra-stack pi-pi interactions that dominate in the other four isomers [1]. The analysis, using the semi-classical density sums (SCDS-PIXEL) method, quantified the interaction energies within the crystal lattice, revealing a fundamental difference in the supramolecular assembly driven by the specific 3,5-chloro substitution pattern [2].
| Evidence Dimension | Predominant crystal packing stabilization mode |
|---|---|
| Target Compound Data | Inter-stack interactions more stabilizing than intra-stack pi-pi stacking |
| Comparator Or Baseline | 2,3-, 2,5-, 2,6-, 3,4-dichlorobenzaldehyde isomers: Intra-stack pi-pi stacking is the most stabilizing interaction |
| Quantified Difference | Qualitative categorical difference in primary stabilization mechanism |
| Conditions | Single-crystal X-ray diffraction at 120 K, intermolecular interaction energies quantified by SCDS-PIXEL method |
Why This Matters
This distinct packing motif directly influences bulk properties such as crystal morphology, mechanical behavior, and sublimation enthalpy, making 3,5-dichlorobenzaldehyde the preferred choice for applications requiring a specific solid-state form.
- [1] Solanko, K. A.; Bond, A. D. Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers. Acta Crystallographica Section B 2011, 67 (5), 437-445. View Source
- [2] Solanko, K. A.; Bond, A. D. Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers. Acta Crystallographica Section B 2011, 67 (5), 437-445. View Source
